molecular formula C22H23N5O4 B12733078 1-Piperazineacetic acid, 4-piperonyl-, (2-oxo-3-indolinylidene)hydrazide (Z)- CAS No. 86873-44-1

1-Piperazineacetic acid, 4-piperonyl-, (2-oxo-3-indolinylidene)hydrazide (Z)-

Cat. No.: B12733078
CAS No.: 86873-44-1
M. Wt: 421.4 g/mol
InChI Key: RBAOXBYDMGZMNR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazineacetic acid, 4-piperonyl-, (2-oxo-3-indolinylidene)hydrazide (Z)- typically involves the condensation of 1-piperazineacetic acid with 4-piperonylhydrazine in the presence of an appropriate catalyst. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Piperazineacetic acid, 4-piperonyl-, (2-oxo-3-indolinylidene)hydrazide (Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Piperazineacetic acid, 4-piperonyl-, (2-oxo-3-indolinylidene)hydrazide (Z)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Piperazineacetic acid, 4-piperonyl-, (2-oxo-3-indolinylidene)hydrazide (Z)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Piperazineacetic acid, 4-piperonyl-, (2-oxo-3-indolinylidene)hydrazide (Z)- is unique due to its combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

86873-44-1

Molecular Formula

C22H23N5O4

Molecular Weight

421.4 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C22H23N5O4/c28-20(24-25-21-16-3-1-2-4-17(16)23-22(21)29)13-27-9-7-26(8-10-27)12-15-5-6-18-19(11-15)31-14-30-18/h1-6,11,23,29H,7-10,12-14H2

InChI Key

RBAOXBYDMGZMNR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)N=NC4=C(NC5=CC=CC=C54)O

Origin of Product

United States

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